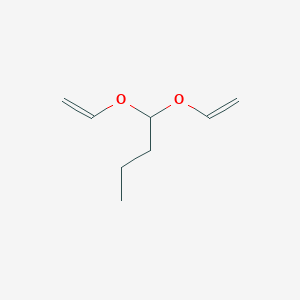
2-萘磺酸,7-(苯甲酰氨基)-4-羟基-
描述
2-Naphthalenesulfonic acid, also known as naphthalene-2-sulfonate or b-naphthalenesulphonic acid, belongs to the class of organic compounds known as 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position .
Molecular Structure Analysis
The molecular formula of 2-Naphthalenesulfonic acid is C10H8O3S . The average mass is 208.234 Da and the monoisotopic mass is 208.019409 Da .Physical And Chemical Properties Analysis
2-Naphthalenesulfonic acid is a solid substance . It is freely soluble in water . The SMILES string representation is OS(=O)(=O)c1ccc2ccccc2c1 .科学研究应用
Synthesis of Hydroxybenzophenones
Benzoyl J acid is used in the synthesis of hydroxybenzophenones, which are important intermediates for the chemical industry . The reaction of phenol benzoylation with benzoic acid is carried out in the absence of solvent . H-beta zeolites offer superior performance compared to H-Y, with a high conversion of phenol and high yields to the desired compounds .
2. Production of Dyes, Pharmaceuticals, and Fragrances Hydroxybenzophenones, which are synthesized using Benzoyl J acid, are intermediates for dyes, pharmaceuticals, and fragrances . For example, p-Hydroxyacetophenone and o-Hydroxyacetophenone are used for the synthesis of paracetamol and aspirin, respectively .
3. Synthesis of UV-light Absorbent for Polymers The acylation of resorcinol, which involves Benzoyl J acid, is an important process for the synthesis of a precursor for the UV-light absorbent for polymers, 4-o-octyl-o-hydroxybenzophenone .
4. Generation of Benzoyl Fluorides and Benzoic Acids Benzoyl J acid can be used to generate both benzoyl fluorides and benzoic acids using 2,5-cyclohexadienones prepared from phenols via oxidative dearomatization . This transformation is a unique approach for formal deoxyacylation of phenols without transition metal catalysis .
5. Catalyst in Liquid-Phase Benzoylation of Phenol Benzoyl J acid can be used as a catalyst in the liquid-phase benzoylation of phenol with benzoic acid . This reaction is carried out in the absence of any solvent and aims at the production of hydroxybenzophenones .
Corrosion Resistance
Although not directly mentioned in the search results, benzoic acid derivatives, which include Benzoyl J acid, are known to have applications in enhancing the corrosion resistance of steels . Their high strength is related to their excellent corrosion resistance .
安全和危害
2-Naphthalenesulfonic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration . If swallowed, do not induce vomiting and seek immediate medical attention .
作用机制
Target of Action
Benzoyl J acid, also known as 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid, primarily targets proteins in the body . The compound interacts with these proteins through its benzoyloxy radicals .
Mode of Action
The mode of action of Benzoyl J acid involves the cleavage of the peroxide bond to form two benzoyloxy radicals . These radicals can interact nonspecifically with proteins, leading to various changes . For instance, they can form benzoic acid or break down further to release carbon dioxide and a phenyl radical .
Biochemical Pathways
It is known that the compound is involved in the degradation of monocyclic aromatic compounds . The anaerobic degradation of these compounds has been found to involve several enzymatic reactions, including the addition of alkylated aromatics to fumarate by glycyl-radical enzymes .
Pharmacokinetics
The pharmacokinetics of Benzoyl J acid involve its transformation into various metabolites. After administration, the peroxide bond is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins . This treatment decreases keratin and sebum around follicles, as well as increasing turnover of epithelial cells .
Result of Action
The result of the action of Benzoyl J acid is the decrease in keratin and sebum around follicles, as well as the increase in turnover of epithelial cells . This can lead to various effects at the molecular and cellular levels.
Action Environment
The action of Benzoyl J acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of water and soil, as it is primarily released into these environments from its uses as a preservative in food, mouthwashes, dentifrices, and cosmetics .
属性
IUPAC Name |
7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGMJOGMLVDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059632 | |
| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
CAS RN |
132-87-6 | |
| Record name | 6-Benzamido-1-naphthol-3-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- particularly interesting for silver dye bleach (SDB) photography?
A1: This compound belongs to a class of dyes that exhibit a valuable property called color-shifting. The research specifically highlights that dyes with coupling moieties like N-benzoyl J-acid, which is structurally similar to our compound of interest, can undergo reversible color changes upon benzoylation and debenzoylation []. This color-shifting ability is crucial in SDB photography as it allows for fine-tuning the color response and sensitivity of photographic materials.
Q2: The research mentions a significant increase in sensitivity when using color-shifted dyes. Can you elaborate on the implications of this finding for SDB photography?
A2: The study found that incorporating color-shifted dyes like M-16 and C-20, which share structural similarities with 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, led to a remarkable 3.8 and 6.3-fold increase in sensitivity, respectively []. This enhanced sensitivity translates to several practical advantages in SDB photography:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)

